molecular formula C19H18N2O3S B3470231 3-[1-[4-(acetylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-[4-(acetylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B3470231
M. Wt: 354.4 g/mol
InChI Key: BXYXFMPJPOIFGY-UHFFFAOYSA-N
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Description

3-[1-[4-(acetylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound that features a pyrrole ring substituted with an acetylamino phenyl group and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[4-(acetylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrrole ring, followed by the introduction of the acetylamino phenyl group and the thienyl group through various substitution reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-[4-(acetylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[1-[4-(acetylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[1-[4-(acetylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and thienyl-substituted molecules. Examples include:

  • 3-[1-[4-(aminophenyl)]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
  • 3-[1-[4-(acetylamino)phenyl]-5-(2-furyl)-1H-pyrrol-2-yl]propanoic acid

Uniqueness

What sets 3-[1-[4-(acetylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

3-[1-(4-acetamidophenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13(22)20-14-4-6-15(7-5-14)21-16(9-11-19(23)24)8-10-17(21)18-3-2-12-25-18/h2-8,10,12H,9,11H2,1H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYXFMPJPOIFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=CC=C2C3=CC=CS3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-[4-(acetylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
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3-[1-[4-(acetylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
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3-[1-[4-(acetylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
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3-[1-[4-(acetylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
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3-[1-[4-(acetylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
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3-[1-[4-(acetylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

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